molecular formula C10H14N2O3 B2851487 (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone CAS No. 260354-82-3

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone

Cat. No.: B2851487
CAS No.: 260354-82-3
M. Wt: 210.233
InChI Key: LMQNTMULXPNSPL-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone is a chemical compound with a unique structure that combines an isoxazole ring with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone typically involves the reaction of 3,5-dimethylisoxazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-4-isoxazolyl)(piperidino)methanone
  • (3,5-Dimethyl-4-isoxazolyl)(pyrrolidino)methanone
  • (3,5-Dimethyl-4-isoxazolyl)(azepano)methanone

Uniqueness

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-9(8(2)15-11-7)10(13)12-3-5-14-6-4-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQNTMULXPNSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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